molecular formula C11H14O2 B1424265 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol CAS No. 217483-06-2

3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

Cat. No.: B1424265
CAS No.: 217483-06-2
M. Wt: 178.23 g/mol
InChI Key: MEJDXNJLYVQVEZ-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-viral and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features that confer distinct biological activities.

Biological Activity

3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol is a compound belonging to the benzofuran family, which is characterized by a fused benzene and furan ring. This compound has garnered attention for its potential biological activities, including neuroprotective, anticancer, and antioxidant properties. This article synthesizes various research findings related to its biological activity, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H14O2\text{C}_{11}\text{H}_{14}\text{O}_{2}

This structure features a benzofuran moiety that is believed to contribute significantly to its biological effects.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. A study demonstrated that derivatives of benzofuran can inhibit lipid peroxidation and protect neuronal cells from oxidative stress, which is crucial in conditions like stroke and neurodegenerative diseases .

Table 1: Neuroprotective Activity Comparisons

CompoundMechanism of ActionEffectiveness (IC50)
This compoundInhibition of lipid peroxidationTBD
2,3-Dihydrobenzofuran derivativesAntioxidant propertiesTBD

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. For instance, similar benzofuran derivatives have shown efficacy in inducing apoptosis in cancer cells by activating caspase pathways and inhibiting NF-kB activation .

Case Study: Apoptosis Induction
In a study involving Jurkat T-cells (a model for leukemia), treatment with a benzofuran derivative resulted in significant G2/M phase cell cycle arrest and subsequent apoptosis. The IC50 value for the compound was found to be approximately 80 nM after 72 hours of treatment .

Table 2: Anticancer Activity Overview

Cell LineCompoundIC50 (nM)Mechanism of Action
Jurkat T-cellsBenzofuran derivative80Apoptosis via caspase activation
MCF-7Benzofuran derivativeTBDNF-kB inhibition

Antioxidant Activity

The antioxidant capacity of this compound has been highlighted in several studies. It has been shown to scavenge free radicals effectively, contributing to its neuroprotective effects .

Table 3: Antioxidant Activity Assessment

CompoundAssay TypeResult
This compoundDPPH ScavengingHigh scavenging ability
Alpha-tocopherol analogsLipid peroxidation assayProtective effect against oxidative stress

The biological activity of this compound is attributed to its ability to interact with various molecular targets. These interactions may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation.
  • Receptor Modulation : Potential binding to receptors that regulate cell survival and apoptosis.
  • Scavenging Reactive Oxygen Species (ROS) : The antioxidant properties help mitigate oxidative damage in cells.

Properties

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-4,8,12H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJDXNJLYVQVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698688
Record name 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217483-06-2
Record name 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(2,3-Dihydrobenzofuran-5-yl)propionic acid (2.00 g) was dissolved in tetrahydrofuran (20 ml), and a tetrahydrofuran-borane.tetrahydrofuran solution (1 mol/l, 11.5 ml) was added dropwise to the mixture under ice-cooling. The mixture was stirred under ice-cooling for 1 hr, and further at room temperature for 16 hr. Water was added to the reaction mixture, and 1M aqueous hydrochloric acid solution was added. The mixture was extracted with ethyl acetate, washed with water, saturated aqueous sodium hydrogen carbonate solution and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography to give the object product (1.91 g) as a colorless oil.
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2 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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